N-(1-methylpiperidin-4-yl)-2-phenylbutanamide
Overview
Description
N-(1-methylpiperidin-4-yl)-2-phenylbutanamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperidine ring and a phenylbutanamide moiety, contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-phenylbutanamide typically involves the reaction of 1-methyl-4-piperidone with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under thermal conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide
- 1-(1-Methyl-4-piperidinyl)piperazine
- N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-(1-methyl-4-piperidinyl)methoxy-4-quinazolinamine .
Uniqueness
N-(1-methylpiperidin-4-yl)-2-phenylbutanamide is unique due to its specific combination of a piperidine ring and a phenylbutanamide moiety. This structure imparts distinct physicochemical properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-15(13-7-5-4-6-8-13)16(19)17-14-9-11-18(2)12-10-14/h4-8,14-15H,3,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHFUQDNLZNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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